Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C8H5BrN2O2Na. It is a sodium salt of 5-bromoimidazo[1,2-a]pyridine-3-carboxylic acid. This compound is known for its applications in various fields, including medicinal chemistry and material science, due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 5-bromoimidazo[1,2-a]pyridine-3-carboxylic acid with a sodium base. One common method is the reaction of 5-bromoimidazo[1,2-a]pyridine-3-carboxylic acid with sodium hydroxide in an aqueous medium, followed by crystallization to obtain the sodium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as reaction optimization, purification, and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can modify the functional groups attached to the core structure .
Scientific Research Applications
Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific functionalities.
Biological Studies: It is employed in various biological assays to study its effects on different biological targets
Mechanism of Action
The mechanism of action of sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: The parent acid form of the compound.
Other Imidazo[1,2-a]pyridine Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate is unique due to its sodium salt form, which can influence its solubility and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
IUPAC Name |
sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.Na/c9-6-2-1-3-7-10-4-5(8(12)13)11(6)7;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFQMNWLWKQUBV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN2NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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